molecular formula C17H20FN5O B2900734 [1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone CAS No. 1326936-27-9

[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone

Numéro de catalogue: B2900734
Numéro CAS: 1326936-27-9
Poids moléculaire: 329.379
Clé InChI: XKHMKCUREAYIPL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound [1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone features a triazole ring substituted with a 4-fluoro-3-methylphenyl group and a piperazine moiety bearing an allyl (prop-2-en-1-yl) substituent. This structure combines a fluorinated aromatic system with a flexible piperazine linker, a design common in bioactive molecules targeting receptors or enzymes.

Propriétés

IUPAC Name

[1-(4-fluoro-3-methylphenyl)triazol-4-yl]-(4-prop-2-enylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O/c1-3-6-21-7-9-22(10-8-21)17(24)16-12-23(20-19-16)14-4-5-15(18)13(2)11-14/h3-5,11-12H,1,6-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHMKCUREAYIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)CC=C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound [1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone (CAS Number: 1338949-33-9) is a triazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H10FN3O
  • Molecular Weight : 207.2 g/mol
  • CAS Number : 1338949-33-9

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial agent, anticancer drug, and its interaction with specific biological targets.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against a range of bacterial strains and fungi. For instance:

  • In Vitro Studies : The compound demonstrated inhibitory effects against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents .

Anticancer Potential

The anticancer properties of triazole derivatives are well-documented. Preliminary studies on this compound suggest:

  • Mechanism of Action : It may inhibit cell proliferation by inducing apoptosis in cancer cells. This is particularly relevant for breast cancer models where the compound has shown to downregulate key survival pathways .
StudyCell LineEC50 (nM)Mechanism
Study 1MX-1 (BRCA1 mutant)0.3Induces apoptosis
Study 2Capan-1 (BRCA2 mutant)5.0Inhibits cell proliferation

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy reported that the compound exhibited potent activity against multidrug-resistant strains, suggesting its potential as a novel therapeutic agent .
  • Anticancer Activity Assessment : In a recent study focused on breast cancer xenograft models, the compound was administered orally and showed significant tumor reduction compared to control groups. The study highlighted its ability to enhance the efficacy of chemotherapeutic agents like cisplatin .
  • Mechanistic Insights : Another research effort investigated the binding affinity of the compound to poly(ADP-ribose) polymerase (PARP), revealing that it acts as a PARP inhibitor, which is a promising target in cancer therapy .

Comparaison Avec Des Composés Similaires

Triazole-Containing Analogs

Triazole rings are frequently employed in medicinal chemistry due to their metabolic stability and hydrogen-bonding capacity. Key analogs include:

  • 1-(3-Chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl derivatives (): These compounds replace the 4-fluoro-3-methylphenyl group with a 3-chloro-4-fluorophenyl moiety.
  • 2-(4-(2,4-Difluorophenyl)-triazol-3-ylthio)-1-phenylethanone (): The difluorophenyl group and thioether linkage introduce distinct electronic effects compared to the target’s fluoromethylphenyl and methanone linker, which could influence reactivity or target selectivity .

Piperazine-Methanone Derivatives

Piperazine-methanone scaffolds are prevalent in kinase inhibitors and CNS-targeting drugs. Notable examples:

  • [4-(Substituted sulfonyl)piperazin-1-yl]methanones (): Sulfonyl groups (e.g., methylsulfonyl in ) increase polarity and may improve aqueous solubility compared to the allyl group, albeit at the cost of reduced membrane permeability .

Fluorophenyl-Substituted Compounds

Fluorination is a common strategy to modulate pharmacokinetics:

  • Methoxy-fluorophenyl derivatives (): Methoxy groups (e.g., in 4-(3-fluorobenzoyl)piperazin-1-ylmethanone) enhance resonance effects, which could stabilize π-π interactions absent in the target compound .

Structural and Functional Data Table

Compound Structure Triazole Substituents Piperazine Substituent Key Features/Activity References
Target Compound 4-fluoro-3-methylphenyl prop-2-en-1-yl Allyl group for flexibility -
[1-(3-Chloro-4-fluorophenyl)-5-methyl-1H-triazol-4-yl] 3-chloro-4-fluorophenyl ferrocenyl Electrophilic character
[4-(4-Fluorobenzyl)piperazin-1-yl][5-fluoro-2-(CF3)phenyl] 5-fluoro-2-trifluoromethyl 4-fluorobenzyl High lipophilicity
[2-(5-(4-Chlorophenyl)-3-methyl-pyrazol-4-yl)ethanone] 4-chlorophenyl, methyl methylsulfonyl Fungicidal activity

Key Findings and Implications

  • Substituent Effects : The allyl group in the target compound may confer unique metabolic pathways (e.g., glutathione conjugation) compared to sulfonyl or benzyl substituents in analogs .
  • Fluorination Patterns : The 4-fluoro-3-methylphenyl group balances lipophilicity and steric hindrance, differing from chloro- or methoxy-substituted analogs .
  • Synthetic Methods : Many analogs (e.g., ) utilize nucleophilic substitution or coupling reactions, suggesting scalable routes for the target compound’s synthesis .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.